molecular formula C9H7BrN2O2 B8096881 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester

Cat. No. B8096881
M. Wt: 255.07 g/mol
InChI Key: WACCPDNUWKCWGA-UHFFFAOYSA-N
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Description

Pyrimidines are a class of organic compounds with a two nitrogen atom-containing ring. They are widespread in nature and form the basis for several important compounds, including DNA and RNA . The bromo substituent on the pyrimidine ring in the compound you’re interested in likely contributes to its reactivity.


Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary greatly depending on their substituents. Bromo substituents are often involved in substitution reactions .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Pyrimidine derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For instance, some pyrimidine derivatives can cause skin and eye irritation .

Future Directions

The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on developing new synthetic routes and exploring their potential applications .

properties

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)4-2-3-8-11-5-7(10)6-12-8/h3-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCPDNUWKCWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C=CC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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